Histamine Impurity Hydrochloride

Description

Fundamental Principles of Pharmaceutical Impurity Profiling and Control

A pharmaceutical impurity is defined as any component present in a drug substance or drug product that is not the desired chemical entity. ich.org The ICH Q3A(R2) guideline categorizes these impurities based on their chemical nature and origin. ich.orgeuropa.eu The primary objective of impurity profiling is to ensure the safety, efficacy, and stability of the final pharmaceutical product by maintaining impurities below established qualification thresholds.

Impurities can originate from various sources throughout the manufacturing process, including raw materials, intermediates, by-products of chemical synthesis, and degradation of the active pharmaceutical ingredient (API) over time. ich.org The effective control of these impurities relies on a comprehensive understanding of the synthetic route and the stability characteristics of the drug substance.

Table 1: Classification of Pharmaceutical Impurities

| Impurity Category | Description | Examples |

|---|---|---|

| Organic Impurities | Process-related or drug-related substances that may arise during manufacturing or storage. | Starting materials, by-products, intermediates, degradation products, reagents. |

| Inorganic Impurities | Substances that are not carbon-based and may be introduced during the production process. | Reagents, ligands, catalysts, heavy metals, salts, filter aids. |

| Residual Solvents | Organic or inorganic liquids used during the synthesis of a drug substance or in the formulation of a drug product. | Ethanol, Methanol, Acetone, Dichloromethane. |

Significance of Histamine (B1213489) and its Salts as Potential Impurities in Pharmaceutical Products

Histamine is a potent biogenic amine involved in a wide array of physiological and pathophysiological processes. frontiersin.orgnih.gov It is a primary mediator in local immune and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter. frontiersin.orgnih.govclevelandclinic.org Stored predominantly in mast cells and basophils, histamine is released in response to allergens and is a key contributor to the symptoms of allergic disease. nih.govbenadryl.com

The presence of histamine or its salts, such as Histamine Hydrochloride, as an impurity in a pharmaceutical product is a significant safety concern. Unintended administration of histamine could trigger a range of adverse physiological reactions, depending on the dose and route of exposure. These reactions can include:

Allergic and Inflammatory Responses: Stimulation of H1 receptors can lead to vasodilation, increased vascular permeability, itching, and bronchoconstriction, mimicking the symptoms of an allergic reaction. frontiersin.orgnih.gov

Cardiovascular Effects: Histamine can cause a drop in blood pressure (hypotension) and an increased heart rate (tachycardia). clevelandclinic.org

Gastrointestinal Distress: Activation of H2 receptors stimulates the secretion of stomach acid. nih.govclevelandclinic.org

Given these potent biological activities, the presence of histamine as an impurity could compromise the safety profile of a drug product and potentially interfere with its therapeutic efficacy.

Nomenclature and Chemical Classification of Histamine Impurity Hydrochloride within Pharmaceutical Chemistry

The term "Histamine Impurity Hydrochloride" refers to a salt form of histamine where the histamine molecule is ionically bonded with one or more equivalents of hydrochloric acid. Histamine has two basic nitrogen centers—the primary aliphatic amino group and a nitrogen atom in the imidazole (B134444) ring—allowing it to form a monohydrochloride or a dihydrochloride (B599025) salt. wikipedia.org In the context of pharmaceutical impurities, this would be classified as an organic impurity, potentially arising as a process-related impurity if it is a starting material or an intermediate in a synthetic pathway.

The specific salt form dictates the molecular formula and weight. Histamine Dihydrochloride is a common form used as a pharmaceutical agent itself for specific indications, such as in the treatment of acute myeloid leukemia. nih.govwikipedia.orgmedchemexpress.com

Table 2: Chemical Identification of Histamine Hydrochloride Salts

| Identifier | Histamine Hydrochloride (Monobasic) | Histamine Dihydrochloride (Dibasic) |

|---|---|---|

| IUPAC Name | 2-(1H-imidazol-5-yl)ethanamine;hydrochloride nih.gov | 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride wikipedia.org |

| Molecular Formula | C₅H₁₀ClN₃ nih.gov | C₅H₁₁Cl₂N₃ nih.govwikipedia.org |

| Molecular Weight | 147.60 g/mol nih.gov | 184.06 g/mol nih.gov |

| CAS Number | 56-92-8 (general, often for dihydrochloride) wikipedia.org | 56-92-8 wikipedia.org |

| Parent Compound | Histamine (CID: 774) nih.gov | Histamine (CID: 774) nih.gov |

Current Research Landscape and Gaps in Understanding Histamine Impurity Hydrochloride

The current body of research related to histamine in pharmaceuticals is predominantly focused on the development of highly sensitive and specific analytical methods for its detection and quantification. nih.gov This research is crucial for both monitoring histamine in biological samples and for quality control in the manufacturing of antihistamine drugs, where histamine or related compounds could be process impurities.

Advanced analytical techniques are often required due to the low concentrations at which impurities may be present and the complexity of the sample matrices. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with various detectors. nih.govsielc.com For enhanced sensitivity and specificity, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered a method of choice. nih.gov

Table 3: Common Analytical Techniques for Histamine Detection

| Technique | Principle | Common Application |

|---|---|---|

| HPLC | Separation based on polarity, often requiring derivatization for UV or fluorescence detection. nih.govresearchgate.net | Quantification in pharmaceutical dosage forms and food products. |

| GC-MS | Separation of volatile compounds, typically requiring derivatization for histamine. researchgate.net | Identification of volatile and semi-volatile impurities. |

| LC-MS/MS | High-sensitivity separation and mass-based detection, providing structural confirmation. nih.gov | Trace-level quantification of histamine and its metabolites in complex biological and pharmaceutical samples. |

| Capillary Electrophoresis | Separation in a capillary based on charge and size. nih.gov | Analysis of charged molecules like histamine. |

Despite the advanced analytical methods available, a significant gap exists in the scientific literature. There is a limited amount of published research that specifically investigates Histamine Impurity Hydrochloride across a broad spectrum of pharmaceutical products that are not antihistamines. Further research is needed to understand its potential formation pathways as a degradation product, its interaction with various active pharmaceutical ingredients and excipients, and its impact on the stability and efficacy of diverse drug formulations.

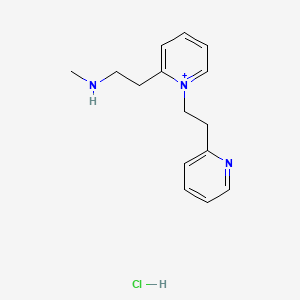

Properties

Molecular Formula |

C15H21ClN3+ |

|---|---|

Molecular Weight |

278.80 g/mol |

IUPAC Name |

N-methyl-2-[1-(2-pyridin-2-ylethyl)pyridin-1-ium-2-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C15H20N3.ClH/c1-16-11-8-15-7-3-5-12-18(15)13-9-14-6-2-4-10-17-14;/h2-7,10,12,16H,8-9,11,13H2,1H3;1H/q+1; |

InChI Key |

DLLTTWKEPQYALB-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC=CC=[N+]1CCC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Mechanistic Pathways of Formation and Degradation of Histamine Impurity Hydrochloride

Origin of Impurity in Synthetic Routes and By-Product Formation

The synthesis of histamine (B1213489) dihydrochloride (B599025), the common pharmaceutical form, typically starts from L-histidine. google.com Impurities can be introduced from raw materials or generated as by-products during the chemical conversion process.

The primary starting material for the synthesis of histamine is L-histidine. google.com The purity of this raw material is paramount, as any existing impurities can be carried through the synthetic process or participate in side reactions to generate new contaminants.

L-Histidine Related Impurities: Commercial L-histidine may contain other amino acids or related compounds from its manufacturing process (often fermentation or extraction). For instance, L-histidine HCl monohydrate is a potential impurity that can be specified in the final product. google.com

Source of Histamine: When histamine is sourced from natural origins, it often contains a variety of contaminants that make it unsuitable for pharmaceutical applications without extensive purification. google.com Synthetic protocols are preferred to ensure a cleaner impurity profile. google.com

A critical aspect of quality control is the rigorous testing of starting materials to identify and quantify any potential contaminants before they enter the manufacturing stream.

Table 1: Potential Impurities from Starting Materials This table is interactive. Users can sort and filter the data.

| Starting Material | Potential Impurity | Rationale |

|---|---|---|

| L-Histidine | Other amino acids | Arise from the manufacturing process of L-histidine. |

| L-Histidine | L-Histidine HCl Monohydrate | A related substance that may be present in the starting material. google.com |

The conditions and reagents used in the synthesis of histamine have a profound impact on the formation of by-products. The most common synthetic route is the decarboxylation of L-histidine. google.comnih.gov

The choice of catalyst, solvent, and temperature can lead to different impurity profiles. For example, the use of cyclohexenone or α-tetralone as a catalyst in the decarboxylation of histidine has been reported. google.com However, these prior art methods have been shown to produce an unacceptably high level of contaminants, rendering the product unsuitable for pharmaceutical use. google.com One study noted that a synthesis using α-tetralone and cyclohexane (B81311) resulted in a final product with two unidentified impurities at levels above 0.1%. google.com

Work-up procedures are also critical. In some methods, problems arise during the work-up of histamine free base. google.com The method of forming the dihydrochloride salt can also introduce impurities. Bubbling hydrochloric acid gas into the reaction mixture can lead to uncontrolled reactions and impurity formation. A more controlled method involves the stepwise addition of a known concentration of hydrogen chloride in a solvent like isopropanol. google.com This allows for the selective precipitation of the desired salt form and minimizes the formation of impurities by controlling the stoichiometry. google.comgoogle.com

Table 2: Influence of Reaction Conditions on Impurity Formation This table is interactive. Users can sort and filter the data.

| Reaction Step | Reagent/Condition | Influence on Impurity Formation | Reference |

|---|---|---|---|

| Decarboxylation | α-Tetralone / Cyclohexane | Generates high levels of chromatographic impurities. | google.com |

| Decarboxylation | Cyclohexenone | Used as a catalyst, but can lead to impure product. | google.com |

| Salt Formation | HCl gas | Uncontrolled addition can generate excess impurities. | google.com |

Histamine itself is an achiral molecule as it does not possess a stereocenter. core.ac.uk Therefore, the formation of stereoisomeric impurities of histamine itself is not a concern.

However, stereochemical considerations become relevant in two main scenarios:

Chiral Starting Materials: The primary starting material, L-histidine, is chiral. Incomplete reaction or side reactions involving the chiral center of histidine could theoretically lead to chiral impurities.

Chiral Reagents or Catalysts: If chiral reagents, catalysts, or solvents are used in the synthesis, they could potentially interact with intermediates to form diastereomeric complexes or lead to the formation of chiral by-products, even if the final target molecule is achiral.

While histamine is achiral, many of its H1-receptor antagonists are chiral, and their biological activity is highly dependent on their stereochemistry. core.ac.uknih.gov This highlights the importance of stereocontrol in medicinal chemistry. For histamine synthesis, while the target is not chiral, any potential by-products that are chiral would be considered impurities and would require careful characterization and control. Researchers have used stereochemical diversity-oriented strategies to synthesize specific histamine receptor ligands, demonstrating the role of stereochemistry in related molecules. rsc.org

Degradation Mechanisms Contributing to Histamine Impurity Hydrochloride Levels

Histamine Impurity Hydrochloride levels can also increase over time due to the degradation of the histamine molecule itself. The primary degradation pathways are hydrolysis and oxidation.

Hydrolysis is the breakdown of a compound due to reaction with water. Histamine is generally stable under neutral aqueous conditions. However, under forced degradation conditions, such as in strong acids or bases at elevated temperatures, hydrolysis can occur. For instance, studies on related antihistamine compounds like hydroxyzine (B1673990) have shown the formation of degradation products under acid hydrolysis conditions. researchgate.net While specific data on the hydrolytic degradation of histamine hydrochloride is limited in the provided context, the imidazole (B134444) ring and the ethylamine (B1201723) side chain are the likely sites of reaction under harsh hydrolytic stress. Optimal conditions for liberating histamine from tissues for analysis involve hydrolysis, suggesting the core structure is relatively stable. nih.gov

Histamine is susceptible to oxidative degradation. This process is a significant pathway for its metabolism in the body and can also occur during manufacturing and storage if the drug substance is exposed to oxygen, light, or incompatible excipients that may generate peroxides.

The primary enzymatic oxidative degradation pathway in humans involves two main enzymes: nih.govsigmaaldrich.com

Diamine Oxidase (DAO): This enzyme catalyzes the oxidative deamination of the primary amino group of histamine. researchgate.netnih.gov The reaction produces imidazole-4-acetaldehyde (B1219054), along with ammonia (B1221849) and hydrogen peroxide. nih.gov

Histamine-N-methyltransferase (HMT): This enzyme first methylates the imidazole ring to form tele-methylhistamine. This intermediate is then further oxidized by monoamine oxidase B (MAO-B) to produce tele-methylimidazole acetic acid. nih.govsigmaaldrich.com

While these are enzymatic processes, they provide a model for the chemical oxidation products that could form as impurities. The primary site of oxidation is the ethylamine side chain, which can be converted to an aldehyde and subsequently to a carboxylic acid. The formation of imidazole-4-acetaldehyde is a key transformation in the oxidative degradation of histamine. nih.govyoutube.com These oxidative products are structurally different from histamine and would be classified as impurities.

Table 3: Potential Degradation Products of Histamine This table is interactive. Users can sort and filter the data.

| Degradation Pathway | Potential Product | Chemical Name |

|---|---|---|

| Oxidative Deamination | Imidazole-4-acetaldehyde | 2-(1H-Imidazol-4-yl)acetaldehyde |

| Oxidation | Imidazoleacetic acid | 2-(1H-Imidazol-4-yl)acetic acid |

| Methylation & Oxidation | tele-Methylhistamine | N-Methyl-2-(1H-imidazol-4-yl)ethanamine |

Photolytic and Thermolytic Degradation Routes

The stability of Histamine Impurity Hydrochloride is a critical parameter in pharmaceutical manufacturing and storage, with light and heat being significant external stressors that can induce degradation.

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can initiate photochemical degradation of histamine and its related compounds. nih.gov Studies on antihistamines have demonstrated their sensitivity to UV/VIS light, leading to decomposition. nih.govnih.gov For instance, similar compounds have shown degradation of over 40% under photolytic stress. nih.gov The degradation process can involve the breakdown of the molecule's core structure. While specific photoproducts for histamine impurity hydrochloride are not detailed in the provided context, the degradation of other antihistamines under UV irradiation is known to produce various intermediates, indicating that the drug is not completely mineralized. nih.gov

Thermolytic Degradation: Elevated temperatures serve as another catalyst for the degradation of histamine-related structures. The rate of thermal degradation can be influenced by factors such as pH. nih.gov For example, studies on similar amine-containing drugs have shown that thermal degradation is considerable under acidic conditions. nih.gov While specific degradation rates for histamine impurity hydrochloride are not available, the enzymatic degradation of histamine is known to be temperature-dependent, with the highest rates observed at temperatures such as 37°C. researchgate.netresearchgate.net This suggests that thermal energy can significantly influence the stability of the histamine molecule.

A summary of degradation factors is presented in Table 1.

Table 1: Factors Influencing Degradation of Histamine-Related Compounds

| Stress Condition | Influencing Factors | Potential Outcome |

|---|---|---|

| Photolytic | UV/VIS Light Exposure | Decomposition, formation of photoproducts. nih.govnih.gov |

| Thermolytic | High Temperature, pH | Increased degradation, particularly in acidic or alkaline conditions. nih.govresearchgate.netresearchgate.net |

Excipient-Impurity Interactions and Their Role in Formation

Excipients, the inactive ingredients in a drug formulation, are generally chosen for their inertness. However, they can contain reactive impurities or have functional groups that interact with the active pharmaceutical ingredient (API), leading to the formation of new impurities. scirp.orgnih.govcolorcon.com

A primary pathway for the formation of histamine-related impurities involves the Maillard reaction . This well-known chemical interaction occurs between an amine group, such as the one present in histamine, and a reducing sugar, a common class of excipients. researchgate.netpharmaexcipients.com Lactose (B1674315) is a frequently used excipient that is known to participate in the Maillard reaction with primary and secondary amine drugs. researchgate.netresearchgate.netnih.gov The reaction is initiated by the condensation of histamine's primary amine with the carbonyl group of lactose, leading to the formation of N-glycosylamines and subsequent products of the Amadori rearrangement. researchgate.net Factors such as heat, moisture, and pH can accelerate this reaction. researchgate.net The concentration of the reducing sugar can also be a critical factor; formulations with a high percentage of lactose may be more susceptible to this interaction. pharmaexcipients.com

Besides reducing sugars, other excipient-related impurities can contribute to degradation:

Aldehydes: Formaldehyde, an impurity found in some excipients, can react with amine-containing drugs. researchgate.net

Peroxides: These can be present in polymeric excipients like Polyvinylpyrrolidone and may lead to oxidative degradation of the API. nih.govdntb.gov.ua

Metallic Ions: Trace metal impurities in excipients can catalyze oxidation reactions. nih.gov

These interactions underscore the importance of rigorous excipient compatibility screening during formulation development to ensure product stability and quality. colorcon.comresearchgate.net

A summary of key excipient interactions is provided in Table 2.

Table 2: Excipient-Impurity Interactions and Formation Pathways

| Excipient/Impurity Class | Interaction Pathway | Potential Resulting Impurity |

|---|---|---|

| Reducing Sugars (e.g., Lactose) | Maillard Reaction researchgate.netresearchgate.net | N-glycosylamine adducts, Amadori products. researchgate.net |

| Aldehydes (e.g., Formaldehyde) | Reaction with amine group | Adduct formation. researchgate.net |

| Peroxides | Oxidation | Oxidized drug derivatives. nih.govdntb.gov.ua |

| Metallic Ions | Catalysis of degradation | Various degradation products. nih.gov |

Impurity Profiling and Fingerprinting for Source Identification

Impurity profiling is the analytical process of detecting, identifying, and quantifying impurities in pharmaceutical products. biomedres.usbiomedres.us This process is fundamental to ensuring the safety, quality, and efficacy of a drug by controlling for unwanted components that can arise during synthesis, purification, storage, or from degradation. intertek.com

For Histamine Impurity Hydrochloride, a range of advanced analytical techniques are employed for comprehensive profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating impurities from the main compound. nih.gov When coupled with Mass Spectrometry (MS), particularly in tandem (LC-MS/MS), it becomes a powerful tool for both quantifying and structurally identifying impurities, even at trace levels. researchgate.netnih.gov This hyphenated technique provides the high sensitivity and specificity needed to analyze complex sample matrices. intertek.comnih.gov Other advanced methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, which is invaluable for the definitive characterization of unknown impurities. youtube.com

Impurity fingerprinting is an extension of profiling where the complete profile of impurities serves as a unique chemical signature or "fingerprint" for a specific sample. researchgate.net This fingerprint, which includes the types and relative amounts of various impurities, can be used for source identification. By comparing the impurity fingerprint of a product against a database of known profiles, one can potentially determine:

The synthetic route used in manufacturing.

The origin of starting materials.

The occurrence of specific degradation pathways.

The presence of counterfeit products. researchgate.net

Multivariate data analysis and chemometrics are often applied to these complex datasets to discern patterns and pinpoint markers that differentiate samples, effectively using the impurity profile to trace the product's history. researchgate.net

A summary of analytical techniques used for these purposes is provided in Table 3.

Table 3: Analytical Techniques for Impurity Profiling and Fingerprinting

| Analytical Technique | Application in Impurity Analysis |

|---|---|

| HPLC / UPLC | Separation and quantification of impurities. biomedres.usnih.gov |

| LC-MS / LC-MS/MS | Sensitive quantification and structural identification of impurities. researchgate.netnih.gov |

| Gas Chromatography (GC-MS) | Analysis of volatile impurities. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of unknown impurities. youtube.com |

| Capillary Electrophoresis (CE) | Profiling of impurities in biomolecules and complex drugs. biomedres.us |

Advanced Analytical Methodologies for Characterization, Detection, and Quantification of Histamine Impurity Hydrochloride

Chromatographic Separation Techniques

Chromatography stands as a cornerstone in the analysis of pharmaceutical impurities, offering high-resolution separation of complex mixtures. Various chromatographic methods are utilized for the analysis of Histamine (B1213489) Impurity Hydrochloride, each with its distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, CAD)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of Histamine Impurity Hydrochloride. nih.govmdpi.com Its versatility is enhanced by the availability of various detectors, each offering different levels of sensitivity and selectivity.

UV/Vis and Photodiode Array (PDA) Detection: Ultraviolet/Visible (UV/Vis) spectroscopy is a common detection method used in conjunction with HPLC. Histamine itself has poor chromophoric properties, often necessitating derivatization to improve its detection by UV or fluorescence detectors. mdpi.com However, for impurity profiling, where the impurity may possess a different chromophore than the active pharmaceutical ingredient (API), UV detection can be effective. A Photodiode Array (PDA) detector, an advanced type of UV detector, provides spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. For instance, a reversed-phase HPLC method with Diode Array Detection (DAD) has been developed and validated for the determination of histamine in various matrices. nih.gov

Charged Aerosol Detection (CAD): Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the chromophoric properties of the analyte. This makes it particularly useful for the analysis of compounds like Histamine Impurity Hydrochloride that may have a weak UV absorbance. CAD provides a response that is proportional to the mass of the analyte, offering near-uniform response for non-volatile analytes.

The choice of HPLC method and detector depends on the specific requirements of the analysis, including the concentration of the impurity, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net This technology is particularly advantageous for the analysis of complex samples containing multiple impurities.

The fundamental principle behind UPLC's enhanced performance lies in the van Deemter equation, which demonstrates that smaller particle sizes lead to increased efficiency and resolution. researchgate.net This allows for shorter column lengths and higher flow rates without sacrificing separation quality.

A UPLC-MS/MS method has been developed for the simultaneous quantification of histamine and its metabolites, demonstrating the speed and sensitivity of this technique. waters.com The use of a CORTECS UPLC HILIC column in this method improved peak resolution and allowed for a total run time of just 2.5 minutes. waters.com Similarly, a UPLC method was developed and validated for the simultaneous analysis of 20 antihistamines, showcasing its utility in screening for illegal additives in dietary supplements. nih.govsigmaaldrich.com The method demonstrated good linearity, precision, and accuracy. nih.gov For the determination of histamine in fish products, a pre-column derivatization UHPLC method with fluorescence detection has been shown to be reliable, sensitive, and reproducible. da.gov.ph

Table 1: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of Histamine Impurity Hydrochloride, typically after conversion to a more volatile derivative. nih.gov While histamine itself is not sufficiently volatile for direct GC analysis, derivatization can overcome this limitation.

A modified GC method has been successfully used to quantify histamine in fish, demonstrating a good correlation with the official AOAC fluorometric method. nih.gov This method required a specific temperature program, splitless/split injection, and sample cleanup to achieve adequate performance. nih.gov Another study detailed the development of a GC-MS method for the determination of 11 antihistamines in whole blood, which involved derivatization following solid-phase extraction. rsc.org This method proved to be sensitive and accurate for forensic and clinical toxicology applications. rsc.org

It is important to note that incomplete elution from the GC column and peak tailing can be challenges in the analysis of histamine and related compounds. nih.gov However, with proper method development and optimization, GC can be a valuable tool for the analysis of volatile histamine derivatives.

Ion Chromatography (IC) for Ionic Species Analysis

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. metrohmusa.commetrohm.com Given that Histamine Impurity Hydrochloride exists as a charged molecule in solution, IC presents a highly suitable analytical approach. metrohm.comthermofisher.com This technique leverages ion-exchange principles to separate analytes based on their charge and size. metrohm.com

IC is widely recognized in the pharmaceutical industry for its ability to determine active ingredients, excipients, and impurities. metrohmusa.com Modern IC systems often incorporate features like inline sample preparation to enhance ease of use and reduce human error. metrohmusa.com The versatility of IC is further expanded by a range of detection methods, including conductivity detection (both suppressed and non-suppressed), electrochemical detection, and coupling with mass spectrometry (IC-MS). metrohmusa.comchromatographyonline.com

For the analysis of biogenic amines like histamine, which can be challenging due to their hydrophobicity and low concentrations in complex matrices, IC with a weak acid cation-exchange column offers effective separation without the need for harsh acidic eluents. thermofisher.com

Capillary Electrophoresis (CE) and Coupled Techniques

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govresearchgate.net It offers several advantages over traditional chromatographic methods, including rapid analysis times, minimal sample consumption, and high separation efficiency. mdpi.comresearchgate.net

CE is particularly well-suited for the analysis of charged molecules like Histamine Impurity Hydrochloride. The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte. nih.govnih.gov The rate of migration of an ion is dependent on its charge-to-size ratio and the strength of the applied electric field. nih.gov

Various modes of CE, such as capillary zone electrophoresis (CZE), can be employed for impurity profiling. researchgate.net A CZE method was successfully developed for the determination of loratadine (B1675096) and its impurities, demonstrating the ability to detect impurities at the 0.1% level. nih.gov To enhance the sensitivity of CE, it can be coupled with pre-concentration techniques like solid-phase extraction. A molecularly imprinted solid-phase extraction (MISPE) method coupled with CE has been developed for the selective and sensitive detection of histamine, achieving a limit of detection of 0.087 μg/L. mdpi.com

Spectroscopic and Spectrometric Characterization Techniques

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural characterization of Histamine Impurity Hydrochloride.

Spectrophotometric methods offer a simple and sensitive approach for the determination of histamine and related compounds. One such method involves the formation of a colored complex between histamine, Cu(II), and alizarin (B75676) red S, with the absorbance measured at a maximum wavelength of 505.5 nm. researchgate.net This method was optimized for pH and reagent concentrations to achieve a rapid response time. researchgate.net Another extractive spectrophotometric method has been developed for the determination of H1-antagonists by forming ion-pair complexes with molybdenum(V) thiocyanate (B1210189) or alizarin red S. nih.gov These methods have been successfully applied to the analysis of pharmaceutical formulations. nih.gov

Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC-MS or LC-MS, provides detailed structural information based on the mass-to-charge ratio of the analyte and its fragments. This is crucial for the unambiguous identification of impurities. For instance, a direct GC/MS method was developed for the selective determination of dimenhydrinate (B1670652) in the presence of its related substances and potential impurities, demonstrating excellent separation and quantification. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Trace Analysis

Mass spectrometry stands as a cornerstone for the structural elucidation and trace-level detection of Histamine Impurity Hydrochloride. Due to its high sensitivity and specificity, MS can provide definitive molecular weight information and, through fragmentation analysis, reveal the compound's structure.

In electrospray ionization (ESI), a soft ionization technique, histamine typically forms a protonated molecule [M+H]⁺ at an m/z of 112. researchgate.net In-source collision-induced dissociation (CID) can lead to fragmentation, with a primary loss of ammonia (B1221849) (NH₃), resulting in a significant fragment ion. figshare.com More detailed structural information is obtained using tandem mass spectrometry (MS/MS). The protonated molecule is isolated and subjected to further fragmentation, yielding characteristic product ions. A common fragmentation pathway involves the loss of the ethylamine (B1201723) side chain, producing a stable imidazolium (B1220033) ring fragment. researchgate.netfigshare.com High-resolution mass spectrometry (HRMS) further enhances analysis by providing highly accurate mass measurements, which aids in confirming the elemental composition of the parent ion and its fragments. researchgate.net

For trace analysis, methods involving derivatization can significantly enhance sensitivity. For instance, derivatization with reagents like diisopropyl phosphite (B83602) (DIPP) can improve both chromatographic retention and ionization efficiency, allowing for detection at picogram-per-milliliter levels. researchgate.net The use of stable isotope-labeled internal standards, such as d₄-histamine, is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. researchgate.net

Table 1: Representative MS/MS Transitions for Histamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| Histamine | 112.0869 | 95.0607 | Quantification in Plasma |

| d₄-Histamine (IS) | 116.1120 | 99.0855 | Internal Standard |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of Histamine Impurity Hydrochloride. nih.gov It provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for unambiguous structure elucidation.

¹H NMR spectra of histamine dihydrochloride (B599025) in D₂O show distinct signals corresponding to the different protons in the molecule. chemicalbook.com The protons on the imidazole (B134444) ring typically appear as singlets in the aromatic region, while the methylene (B1212753) protons of the ethylamine side chain present as triplets due to spin-spin coupling. chemicalbook.comresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbons of the imidazole ring resonate at characteristic downfield shifts, while the aliphatic carbons of the side chain appear at upfield positions. researchgate.netnih.govresearchgate.net The pH of the solution can influence the chemical shifts, particularly for the imidazole ring, reflecting the protonation state of the nitrogen atoms. nih.govresearchgate.net For complex impurity profiles, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, and thus, confirming the complete molecular structure. conicet.gov.ar

Table 2: ¹H and ¹³C NMR Chemical Shifts for Histamine Dihydrochloride in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | 8.706 | 133.93 |

| Imidazole C5-H | 7.442 | 117.13 |

| Ethylamine CH₂ (adjacent to ring) | 3.393 | 22.24 |

| Ethylamine CH₂ (adjacent to amino) | 3.211 | 38.13 |

Data compiled from multiple sources. chemicalbook.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in Histamine Impurity Hydrochloride. nih.gov These vibrational spectroscopy methods provide a molecular fingerprint, allowing for confirmation of the compound's identity.

The FTIR spectrum of histamine dihydrochloride exhibits characteristic absorption bands. researchgate.netnist.gov These include N-H stretching vibrations from the protonated amine and imidazole groups, C-H stretching from the aromatic ring and the alkyl side chain, and C=N and C-N stretching vibrations within the imidazole ring. researchgate.net The presence of the hydrochloride salt is confirmed by the broad absorption bands associated with the ammonium (B1175870) (R-NH₃⁺) group.

Raman spectroscopy offers complementary information. researchgate.netnih.gov The Raman spectrum of histamine dihydrochloride shows characteristic peaks for the vibrational modes of the imidazole ring. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal, enabling the detection of very low concentrations of the analyte. nih.gov

Table 3: Key Vibrational Bands for Histamine Dihydrochloride

| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium/Imidazolium) | 3100-2800 (broad) | ~3150 |

| C-H Stretch (Imidazole Ring) | ~3100 | ~3100 |

| C-H Stretch (Alkyl Chain) | ~2950 | ~2940 |

| Imidazole Ring Vibrations | 1600-1400 | 1580, 1420 |

Data compiled from multiple sources. researchgate.netnih.gov

Hyphenated Techniques and Advanced Detectors

The coupling of separation techniques with powerful detectors provides a comprehensive approach to impurity profiling.

LC-MS/MS, GC-MS, and LC-NMR Coupling for Comprehensive Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the comprehensive profiling of histamine impurities. nih.govijprajournal.comnih.gov It combines the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the separation of the main API from its impurities, followed by their individual detection and quantification, even at trace levels. researchgate.netnih.gov Derivatization can be employed to enhance the chromatographic properties and MS response of histamine and its impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile impurities or those that can be made volatile through derivatization. nih.gov A one-step derivatization with ethylchloroformate, for example, allows for the rapid and sensitive quantification of histamine by GC-MS. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful tool for the direct structural elucidation of impurities within a complex mixture, often without the need for prior isolation. researchgate.netconicet.gov.artandfonline.com While challenging due to sensitivity limitations, LC-NMR can provide unambiguous structural information on unknown impurities detected during LC-MS analysis. researchgate.net

Method Development, Validation, and Qualification Principles for Histamine Impurity Analysis

The development, validation, and qualification of analytical methods for histamine impurity analysis are critical to ensure reliable and accurate results, in line with regulatory expectations. upo.eseuropa.eu

Specificity, Sensitivity, Accuracy, and Precision in Method Validation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. upo.es For a histamine impurity method, specificity is typically demonstrated by showing that the peak for the impurity is well-resolved from the API and other potential impurities. This can be assessed by analyzing spiked samples and stressed degradation samples.

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ekb.eg For histamine impurity analysis, highly sensitive methods like LC-MS/MS can achieve LOQs in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where known amounts of the impurity are spiked into the sample matrix and the percentage of the analyte recovered is calculated. nih.gov For pharmaceutical impurity analysis, accuracy is typically assessed over a range of concentrations, and the recovery should fall within a predefined acceptance criterion (e.g., 90-110%). nih.govekb.eg

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). ekb.egresearchgate.net For impurity methods, the RSD for precision is expected to be low, often within 15%. researchgate.net

Table 4: Typical Validation Parameters for a Histamine Impurity Method

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Specificity | Resolution > 2 between impurity and main peak | Baseline resolution achieved |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 ng/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.1% |

| Precision (RSD) | ≤ 15% | Intra-day: < 5%, Inter-day: < 10% |

These are generalized values and specific criteria may vary based on the analytical technique and regulatory requirements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics in the validation of analytical methods for impurities like Histamine Impurity Hydrochloride. The LOD represents the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, above the background noise of the system. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov For impurity analysis, establishing these limits is fundamental to ensuring that even trace amounts of Histamine Impurity Hydrochloride can be controlled effectively.

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, LOD and LOQ can be determined using several approaches. loesungsfabrik.deich.org The most common methods include:

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations and establishing the minimum level at which the analyte can be visually detected. ich.orgyoutube.com

Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.denih.gov The LOD is typically established at an S/N ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.deich.orgyoutube.com

Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the standard deviation of the response (σ) and the slope (S) of a calibration curve constructed from samples in the range of the LOQ. The formulas are:

LOD = 3.3 * (σ / S) sepscience.comyoutube.com

LOQ = 10 * (σ / S) sepscience.comyoutube.com The standard deviation (σ) can be derived from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line. sepscience.com

For the determination of histamine, various analytical techniques have been employed, each with its own reported LOD and LOQ values. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is the most common technique. ekb.egnih.gov For instance, an HPLC method with fluorescence detection (HPLC-FLD) after pre-column derivatization with ortho-phthalaldehyde (OPA) achieved an LOD of 1.8 mg/kg and an LOQ of 5 mg/kg in fish samples. carta-evidence.org Another study using reverse ion pair chromatography with electrochemical detection reported an even lower LOD of 0.4 nM and an LOQ of 1.3 nM. nih.gov The selection of the method and the establishment of its detection and quantitation limits are crucial for the intended application, ensuring the method is sensitive enough for its purpose, such as monitoring impurities in active pharmaceutical ingredients (APIs). mournetrainingservices.com

| Analytical Method | Matrix/Sample Type | LOD | LOQ | Source |

|---|---|---|---|---|

| HPLC-FLD (Pre-column Derivatization with OPA) | Fish Samples | 1.8 mg/kg | 5.0 mg/kg | carta-evidence.org |

| Reverse Ion Pair Chromatography (Electrochemical Detection) | Brain Microdialysate | 0.4 nM | 1.3 nM | nih.gov |

| TLC-Densitometry | Canned Tuna | 4.4 mg/kg | 10.5 mg/kg | nih.gov |

| HPLC-UV | Fish and Fishery Products | Not Specified | 8.0 mg/kg | nih.gov |

| HPLC (Post-column with o-phthaladehyde) | Biological Samples | 0.1 pmol | Not Specified | nih.gov |

Robustness and System Suitability Testing

Robustness and system suitability are integral components of analytical method validation, ensuring the reliability and consistent performance of the method during routine use. pharmoutsourcing.com

Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. nih.govpharmaguru.co This provides an indication of the method's reliability during normal usage and is typically performed during the development phase. pharmoutsourcing.comresearchgate.net For an HPLC method analyzing Histamine Impurity Hydrochloride, common parameters that are intentionally varied include:

pH of the mobile phase buffer orientjchem.org

Composition of the mobile phase (e.g., percentage of organic solvent) pharmaguru.co

Column temperature orientjchem.org

Flow rate of the mobile phase orientjchem.org

Wavelength of detection

Different column lots or manufacturers orientjchem.org

The effects of these variations on critical chromatographic responses, such as peak resolution, retention time, peak area, and tailing factor, are monitored. researchgate.netaustinpublishinggroup.com The method is considered robust if the system suitability criteria are still met despite these small changes.

System Suitability Testing (SST) is an essential part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on any given day. pharmaguideline.com SST is performed before and sometimes during the analysis of samples by injecting a standard solution to ensure the system is operating correctly. austinpublishinggroup.com Key SST parameters include:

Resolution (Rs): Measures how well two peaks are separated, which is crucial for distinguishing the main component from its impurities. pharmaguideline.com

Tailing Factor (T) or Asymmetry Factor: Quantifies the symmetry of a chromatographic peak. A value close to 1 is ideal. pharmaguideline.com

Theoretical Plates (N) or Column Efficiency: Measures the performance and efficiency of the column. austinpublishinggroup.compharmaguideline.com

Repeatability or Precision (%RSD): Assessed by the relative standard deviation (RSD) of peak areas and retention times from replicate injections of a standard. austinpublishinggroup.com

Capacity Factor (k'): Indicates the retention of an analyte on the column. austinpublishinggroup.com

Acceptance criteria for these parameters are established during method validation and must be met before any sample analysis can proceed. pharmaguru.copharmaguideline.com For example, a study validating an HPLC method for histamine might specify that the tailing factor must be ≤ 2, the theoretical plates must be > 2000, and the %RSD for replicate injections must be < 2.0%. orientjchem.org

| Test Type | Parameter | Typical Variation / Acceptance Criteria | Source |

|---|---|---|---|

| Robustness | Mobile Phase pH | ± 0.2 units | orientjchem.org |

| Flow Rate | ± 10% | orientjchem.org | |

| Column Temperature | ± 5 °C | orientjchem.org | |

| Mobile Phase Composition | ± 2% absolute | pharmaguru.co | |

| System Suitability | Resolution (Rs) | > 2.0 | pharmaguideline.com |

| Tailing Factor (T) | ≤ 2.0 | pharmaguideline.com | |

| Theoretical Plates (N) | > 2000 | austinpublishinggroup.com | |

| Repeatability (%RSD of Peak Area) | ≤ 2.0% | orientjchem.org | |

| Signal-to-Noise Ratio (S/N) | > 10 for impurity quantification | austinpublishinggroup.compharmaguideline.com |

Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. chromatographyonline.comresearchgate.net The development of a SIAM for a substance containing Histamine Impurity Hydrochloride is essential for assessing the stability of the drug substance and drug product over time and under various environmental conditions.

The cornerstone of SIAM development is the use of forced degradation (or stress testing) studies. researchgate.net In these studies, the drug substance is exposed to a range of harsh conditions that are more severe than accelerated stability testing. researchgate.netscience.gov The objective is to intentionally generate degradation products to challenge the analytical method's specificity and separation capability. ich.orgchromatographyonline.com According to ICH guidelines, typical stress conditions include:

Acid Hydrolysis: Treatment with acids (e.g., hydrochloric acid). researchgate.netresearchgate.net

Base Hydrolysis: Treatment with bases (e.g., sodium hydroxide). researchgate.netresearchgate.net

Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide). researchgate.netresearchgate.net

Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C). nih.govinnovareacademics.in

Photodegradation: Exposure to UV or fluorescent light. researchgate.netnih.gov

During method development, the stressed samples are analyzed, typically by RP-HPLC with a photodiode array (PDA) detector. orientjchem.org The goal is to achieve complete separation between the parent drug peak and all peaks corresponding to degradation products and impurities. nih.gov The PDA detector is valuable for assessing peak purity, which helps to confirm that a single chromatographic peak corresponds to only one compound. ich.org

For histamine and related antihistaminic compounds, studies have shown degradation under various stress conditions. For example, promethazine (B1679618) hydrochloride was shown to degrade under acid, base, and oxidative conditions. researchgate.net Similarly, forced degradation studies on azelastine (B1213491) hydrochloride were conducted using acid, base, oxidation, and heat to prove the stability-indicating nature of the developed HPLC method. innovareacademics.in The results of these studies not only validate the method's specificity but also provide valuable information about the degradation pathways of the drug substance. science.govnih.govdoaj.org

| Stress Condition | Typical Reagent/Parameter | Purpose | Source |

|---|---|---|---|

| Acid Hydrolysis | e.g., 0.1M - 5M Hydrochloric Acid (HCl) | To assess degradation in acidic conditions. | researchgate.netinnovareacademics.in |

| Base Hydrolysis | e.g., 0.1M - 5M Sodium Hydroxide (NaOH) | To assess degradation in alkaline conditions. | researchgate.netinnovareacademics.in |

| Oxidation | e.g., 3% - 30% Hydrogen Peroxide (H₂O₂) | To evaluate susceptibility to oxidative stress. | researchgate.netinnovareacademics.in |

| Thermal Degradation | e.g., 70°C - 80°C for several hours | To investigate the effect of heat on stability. | innovareacademics.in |

| Photostability | Exposure to UV light (e.g., 254 nm) and/or visible light | To determine light sensitivity and potential photodegradation pathways. | researchgate.netnih.gov |

| Humidity | Exposure to high relative humidity | To assess the impact of moisture on solid-state stability. | researchgate.net |

Strategic Control and Mitigation of Histamine Impurity Hydrochloride in Pharmaceutical Manufacturing

Process Control and Optimization for Impurity Minimization

The formation of Histamine (B1213489) Impurity Hydrochloride is often linked to the synthesis and purification processes of the API. Therefore, meticulous control over reaction parameters is paramount to minimize its generation. Key process parameters that can be optimized include temperature, pH, reaction time, and the sequence of reagent addition. For instance, in reactions where histamine or related precursors might be present, controlling the temperature can prevent degradation pathways that lead to the formation of this impurity. Similarly, maintaining the pH of the reaction mixture within a specific range can inhibit side reactions.

Advanced process analytical technology (PAT) can be implemented for real-time monitoring of critical process parameters, allowing for immediate adjustments to prevent deviations that could lead to impurity formation. Techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy can provide continuous insights into the reaction progress and the emergence of any undesirable by-products.

Table 1: Key Process Parameters for Minimizing Histamine Impurity Hydrochloride

| Parameter | Rationale for Control |

| Temperature | Prevents thermal degradation of starting materials or intermediates into histamine precursors. |

| pH | Inhibits pH-dependent side reactions that could generate the impurity. |

| Reaction Time | Optimizes the conversion of starting materials to the desired product while minimizing the time for impurity formation. |

| Reagent Addition | Controlled addition can prevent localized concentration gradients that might favor side reactions. |

Raw Material Quality Assurance and Supplier Qualification

The quality of raw materials, including starting materials, intermediates, and reagents, is a fundamental aspect of impurity control. Histamine Impurity Hydrochloride can be introduced into the manufacturing process through contaminated raw materials. Therefore, a robust raw material quality assurance program is essential. This program should include stringent specifications for all incoming materials, with specific limits for potential precursors of Histamine Impurity Hydrochloride.

A comprehensive supplier qualification program is also critical. This involves a thorough evaluation of the supplier's manufacturing processes, quality control systems, and their ability to consistently provide materials that meet the required specifications. Regular audits of suppliers are necessary to ensure ongoing compliance.

Table 2: Raw Material Quality Control Measures

| Control Measure | Description |

| Stringent Specifications | Establishing acceptance criteria for raw materials, including limits for known precursors of Histamine Impurity Hydrochloride. |

| Analytical Testing | Utilizing sensitive analytical methods to test incoming raw materials for the presence of the impurity or its precursors. |

| Supplier Audits | Regularly assessing the quality systems and manufacturing processes of raw material suppliers. |

| Change Control | Implementing a formal process for evaluating any changes in the supplier's manufacturing process that could impact raw material quality. |

Influence of Formulation Design on Impurity Generation and Stability

The design of the final drug product formulation can significantly influence the generation and stability of Histamine Impurity Hydrochloride. Interactions between the API and excipients, as well as the pH of the formulation, can either promote or inhibit the formation of this impurity over the product's shelf life. For example, certain excipients may contain trace amounts of reactive species that can degrade the API or other components, leading to the formation of histamine.

A thorough understanding of the physicochemical properties of the API and all excipients is necessary during formulation development. Compatibility studies should be conducted to assess the potential for interactions that could lead to impurity formation. The pH of the final formulation should be optimized to ensure the stability of the API and minimize degradation pathways.

Packaging Material Compatibility and Potential Leachables/Extractables Contribution

The primary packaging system, which is in direct contact with the drug product, can be a source of impurities. Leachables, which are chemical compounds that migrate from the packaging material into the drug product under normal storage conditions, can potentially react with the API or excipients to form Histamine Impurity Hydrochloride. Extractables are compounds that can be extracted from the packaging material under more aggressive conditions and represent a broader range of potential leachables.

Therefore, a thorough assessment of packaging material compatibility is crucial. This involves conducting extractables and leachables studies to identify and quantify any compounds that could migrate into the drug product. The selection of packaging materials should be based on their inertness and low potential for leaching reactive species.

Application of Quality by Design (QbD) Principles for Impurity Control Strategy

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is highly effective in developing a robust control strategy for Histamine Impurity Hydrochloride.

Risk Assessment and Design Space for Impurity Formation

A key element of QbD is a thorough risk assessment to identify and rank potential sources of variability that could impact product quality, including the formation of impurities. For Histamine Impurity Hydrochloride, this would involve identifying all potential pathways for its formation, from raw materials through to the final packaged product.

Based on this risk assessment, a design space can be established. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space ensures that the level of Histamine Impurity Hydrochloride remains below the acceptable limit.

Control Strategy Implementation and Lifecycle Management

The control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. The control strategy for Histamine Impurity Hydrochloride would encompass the controls on raw materials, process parameters, and the final product specification.

This control strategy is not static and should be managed throughout the product lifecycle. Continuous monitoring and data analysis can provide insights for process improvement and adaptation to any changes, ensuring that the control of Histamine Impurity Hydrochloride is maintained over time.

Regulatory Frameworks and Compliance for Pharmaceutical Impurities

International Harmonization (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. fda.gov These guidelines provide a scientific and risk-based approach to the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of organic impurities in new drug substances derived from chemical synthesis. europa.eugmp-compliance.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.orgyoutube.comslideshare.net Organic impurities can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. youtube.comikev.org The guideline outlines the importance of summarizing actual and potential impurities and providing a rationale for the inclusion or exclusion of impurities in the specification. ich.org

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that are classified as degradation products in new drug products. europa.euich.orgeuropa.eu It provides guidance on the content and qualification of impurities in registration applications. europa.eu The guideline emphasizes the need to compare the impurity profiles of batches from the proposed commercial process with those used in development. contractpharma.compmda.go.jp It also sets thresholds for reporting, identifying, and qualifying degradation products. europa.euikev.org

ICH Q3C(R8): Residual Solvents This guideline recommends acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.org Solvents are classified into three classes based on their toxicity. ich.orghwi-group.de Class 1 solvents are to be avoided, Class 2 solvents should be limited, and Class 3 solvents have low toxic potential. ich.orghwi-group.de The guideline applies to all dosage forms and routes of administration. ich.org Recent updates have included Permitted Daily Exposure (PDE) values for additional solvents. shimadzu.comfda.gov

ICH Q3D(R2): Elemental Impurities This guideline establishes a risk-based approach to the control of elemental impurities. ich.orgeuropa.eu It provides Permitted Daily Exposures (PDEs) for 24 elemental impurities, which are classified based on their toxicity and likelihood of occurrence in the drug product. ich.orgeuropa.eu The guideline applies to new finished drug products and new drug products containing existing drug substances. ich.orgeuropa.eu A key aspect is the risk assessment that considers all potential sources of elemental impurities. ich.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline focuses on the assessment and control of mutagenic impurities to limit potential carcinogenic risk. europa.eufda.govbiopharminternational.com It provides a framework for identifying, categorizing, qualifying, and controlling these impurities. federalregister.gov A central concept is the Threshold of Toxicological Concern (TTC), which is a default limit for daily exposure to a genotoxic impurity. triphasepharmasolutions.com The guideline emphasizes a combination of (Q)SAR predictions and, when necessary, experimental testing (e.g., Ames test) to assess mutagenic potential. triphasepharmasolutions.comacs.org

The following table summarizes the core focus of each ICH guideline:

| ICH Guideline | Focus Area |

|---|---|

| Q3A(R2) | Organic impurities in new drug substances. europa.eugmp-compliance.org |

| Q3B(R2) | Degradation products in new drug products. europa.euich.orgeuropa.eu |

| Q3C(R8) | Residual solvents in pharmaceuticals. ich.org |

| Q3D(R2) | Elemental impurities in drug products. ich.orgeuropa.eu |

| M7(R2) | DNA reactive (mutagenic) impurities. europa.eufda.govbiopharminternational.com |

Pharmacopoeial Standards and Monographs for Impurity Control (e.g., USP, EP, JP)

Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), provide legally binding standards for the quality of medicines. They contain general chapters and specific monographs that outline the requirements for impurity control.

United States Pharmacopeia (USP) : The USP provides general chapters such as <1086> Impurities in Drug Substances and Drug Products and <476> Organic Impurities in Drug Substances and Drug Products, which offer guidance on the classification and control of various impurities. uspbpep.comuspnf.comuspnf.com These chapters align with ICH principles and provide definitions for different types of impurities. uspnf.compharmacopeia.cn USP monographs for specific drug substances and products include tests and acceptance criteria for impurities. usp.org

European Pharmacopoeia (EP) : The EP has a general monograph "Substances for pharmaceutical use" (Monograph 2034) and a general chapter "Control of impurities in substances for pharmaceutical use" (5.10) that implement the concepts of ICH Q3A. europa.euedqm.eugmp-navigator.com These texts are legally binding and provide a framework for how impurity tests in specific monographs should be interpreted. europa.eugmp-navigator.com The EP also has specific chapters on residual solvents and elemental impurities that refer to the respective ICH guidelines. edqm.eu

Japanese Pharmacopoeia (JP) : The JP also works in harmonization with the ICH guidelines and has its own set of standards for impurity control. The Pharmacopoeial Discussion Group (PDG), which includes the EP, JP, and USP, works to harmonize general chapters and monographs across these major pharmacopoeias. edqm.eu

The following table outlines the key pharmacopoeial chapters and monographs related to impurity control:

| Pharmacopoeia | Relevant Chapters/Monographs |

|---|---|

| USP | <1086> Impurities in Drug Substances and Drug Products, <476> Organic Impurities in Drug Substances and Drug Products. uspbpep.comuspnf.comuspnf.com |

| EP | General Monograph "Substances for pharmaceutical use" (2034), General Chapter 5.10 "Control of impurities in substances for pharmaceutical use". europa.euedqm.eugmp-navigator.com |

| JP | Harmonized standards through the Pharmacopoeial Discussion Group. edqm.eu |

Specific Regulatory Considerations for Histamine (B1213489) and Related Impurities

While the general guidelines for impurities apply, specific considerations may be necessary for histamine and its related impurities due to their physiological activity. Regulatory authorities would expect a thorough evaluation of any histamine-related impurity. This includes understanding its origin, whether it is a process impurity from the synthesis of the drug substance or a degradation product.

The control strategy for a histamine-related impurity would depend on its classification. If it is a non-genotoxic organic impurity, the principles of ICH Q3A/Q3B would apply. This would involve setting appropriate reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. If there is a structural alert for genotoxicity, the impurity would fall under the scope of ICH M7, requiring a more stringent control strategy, potentially down to the Threshold of Toxicological Concern (TTC).

Given that histamine is an endogenous substance with known pharmacological effects, any related impurity would likely require a specific toxicological assessment to justify its proposed limit in the final drug product. This assessment would need to consider the potential for the impurity to elicit histamine-like effects.

Risk Assessment Methodologies for Genotoxic and Other Specified Impurities

Risk assessment is a cornerstone of modern pharmaceutical impurity control. ich.org For genotoxic impurities, ICH M7 provides a detailed framework. biopharminternational.com

The process typically begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies to predict the outcome of a bacterial mutagenicity assay. nihs.go.jp Impurities with structural alerts for genotoxicity are considered potential genotoxic impurities (PGIs). veeprho.com

If a PGI is identified, further assessment is required. This may involve conducting an Ames test. acs.org

A negative Ames test result generally allows the impurity to be treated as a conventional impurity under ICH Q3A/Q3B guidelines. acs.org

A positive Ames test confirms the impurity as a genotoxic impurity (GTI), necessitating control to a level that poses a negligible carcinogenic risk, often based on the TTC of 1.5 µ g/day for lifetime exposure. triphasepharmasolutions.comeuropeanpharmaceuticalreview.com

For other specified impurities, the risk assessment involves evaluating their potential toxicity and setting acceptance criteria based on safety data and the capability of the manufacturing process. ich.org This includes a thorough understanding of the impurity's origin and potential for carry-over into the final product. triphasepharmasolutions.com

Documentation and Reporting Requirements for Impurity Profiles

Comprehensive documentation and reporting of the impurity profile are essential components of a regulatory submission. numberanalytics.com

The impurity profile describes the identified and unidentified impurities present in a typical batch of a drug substance or product produced by a specific, controlled manufacturing process. contractpharma.com

Key documentation and reporting requirements include:

Tabulated Data : Analytical results for all relevant batches should be provided in a tabulated format. ich.orgeuropa.eu

Reporting of Impurities : Any impurity exceeding the reporting threshold must be reported. ich.org The total amount of impurities should also be reported. youtube.com

Identification of Impurities : Impurities present at a level above the identification threshold must be structurally characterized. ich.orgeuropa.eu If identification is not feasible, a summary of the efforts made should be provided. ikev.org

Listing of Impurities in Specifications : The specification for a new drug substance or product should list the specified impurities with their acceptance criteria. ich.orguspnf.com A rationale for the inclusion or exclusion of impurities must be provided. ich.org

Analytical Procedures : The analytical procedures used for detecting and quantifying impurities must be validated and suitable for their intended purpose. ich.orgikev.org

Comparison of Profiles : The impurity profiles of batches from the proposed commercial process should be compared with those used during development, and any differences must be discussed. europa.eupmda.go.jp

This rigorous approach to documentation ensures that regulatory agencies have a clear and complete picture of the impurity profile and the control strategy employed to ensure the safety and quality of the pharmaceutical product.

Emerging Research Directions and Future Perspectives on Histamine Impurity Hydrochloride

Computational Chemistry and In Silico Prediction of Impurity Formation

In silico, or computational, approaches offer a powerful and cost-effective means to screen for potential impurities and understand their formation mechanisms before they are ever generated in a laboratory. nih.gov These methods are pivotal in modern process development, enabling a proactive rather than reactive approach to impurity control.

Molecular modeling techniques are instrumental in elucidating the potential for the formation of Histamine (B1213489) Impurity Hydrochloride. By simulating the interactions between histamine, reagents, intermediates, and catalysts under various reaction conditions, chemists can predict likely side reactions and degradation pathways.

Homology Modeling and Molecular Dynamics: For histamine-related compounds, molecular modeling can be used to understand interactions at a molecular level. nih.govresearchgate.net Techniques like molecular dynamics (MD) simulations can refine the understanding of how a ligand, such as histamine, binds to a receptor or interacts with other molecules in a solution, providing insights into potential side reactions. nih.gov For instance, simulations can model the protonation states of histamine and its reactivity with other chemical species present in the reaction mixture, which could lead to the formation of the hydrochloride impurity. mdpi.com

Reaction Pathway Prediction: Computational tools can map potential reaction networks, identifying not only the desired product pathway but also competing side reactions that could generate impurities. researchgate.net By applying quantum mechanics (QM) calculations, researchers can estimate the activation energies for various potential reactions, thereby predicting the kinetic feasibility of impurity formation. This allows for the strategic selection of reagents and conditions that thermodynamically and kinetically disfavor the formation of Histamine Impurity Hydrochloride.

Table 1: Computational Tools in Impurity Prediction

| Computational Technique | Application in Histamine Impurity Hydrochloride Prediction | Key Insights Provided |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of histamine and related molecules in a reaction or formulation matrix. nih.gov | Provides insights into intermolecular interactions, stability, and potential degradation pathways under specific conditions. |

| Quantum Mechanics (QM) Calculations | Calculating the energy barriers for potential side reactions that could form the impurity. | Predicts the kinetic likelihood of impurity formation, guiding the selection of reaction conditions to avoid it. |

| Reaction Network Mapping | Systematically exploring all possible reactions between starting materials, intermediates, and reagents. researchgate.net | Identifies potential pathways leading to Histamine Impurity Hydrochloride and other by-products. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, which can include toxicity or the propensity to form impurities. researchgate.net These models are a cornerstone of modern computational toxicology and are increasingly applied to impurity management. nih.govfda.gov

For impurities like Histamine Impurity Hydrochloride, QSAR can be used to:

Assess Toxic Potential: The primary use of QSAR in impurity profiling is to predict the toxicological properties, such as mutagenicity, of potential impurities based on their chemical structure. nih.govfda.gov This helps in setting appropriate control limits. Regulatory bodies like the FDA encourage the use of (Q)SAR models to assess the mutagenicity of drug impurities, allowing for predictions to be used in place of traditional lab tests in some cases. fda.gov

Profile Impurity Propensity: While less common, QSAR-like models can be developed to correlate structural features of reactants and intermediates with the likelihood of forming specific types of impurities. By analyzing databases of known reactions and their resulting impurities, models can learn to identify structural alerts or molecular descriptors associated with the formation of by-products like Histamine Impurity Hydrochloride. These models are powerful tools for early-stage risk assessment in drug development. nih.gov

Development of Novel Green Chemistry Approaches for Impurity Mitigation

Green chemistry principles are increasingly integral to pharmaceutical manufacturing, aiming to reduce the environmental impact and improve the safety and efficiency of chemical processes. pfizer.com These principles directly contribute to impurity mitigation by designing syntheses that are more selective and generate less waste. jocpr.comacs.org

Key green chemistry strategies applicable to controlling Histamine Impurity Hydrochloride include: